molecular formula C16H24N2O2 B12327175 Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

Cat. No.: B12327175
M. Wt: 276.37 g/mol
InChI Key: YCMYNTRZNYKEKB-UHFFFAOYSA-N
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Description

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a dimethylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-(dimethylamino)-4-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Benzyl bromide in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is primarily recognized for its potential therapeutic applications due to its structural characteristics that allow it to interact with biological systems effectively.

1.1. Modulation of Biological Targets

The compound has been investigated for its ability to modulate various biological targets, particularly in the context of neurological disorders. Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant activity against enzymes involved in neurotransmitter regulation, such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL) .

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promise in treating conditions like Alzheimer's disease by inhibiting AChE, thereby increasing acetylcholine levels in the brain .
  • MAGL Inhibition : This compound is also noted for its potential to inhibit MAGL, an enzyme that degrades endocannabinoids, which may have implications in pain management and anxiety disorders .

1.2. Pain Management

Recent studies have highlighted the compound's efficacy in managing neuropathic pain. For instance, derivatives have been evaluated in clinical trials targeting conditions such as neuromyelitis optica spectrum disorder and multiple sclerosis, demonstrating their capability to alleviate symptoms associated with central neuropathic pain .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that modify piperidine frameworks to enhance their biological activity.

2.1. Synthetic Strategies

Various synthetic routes have been documented to create derivatives with improved pharmacological profiles:

  • Functional Group Manipulation : Adjusting functional groups on the piperidine ring can lead to compounds with enhanced selectivity and potency .
  • Combinatorial Chemistry Approaches : This method allows for the rapid synthesis of diverse derivatives, facilitating the discovery of new therapeutic agents .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound and its derivatives:

3.1. Clinical Trials for Neurological Disorders

A notable study involved the evaluation of a related compound in patients suffering from chronic pain due to neurological conditions. The results indicated a significant reduction in pain scores among participants treated with the compound compared to placebo groups .

3.2. Antimicrobial Properties

Research has also explored the antimicrobial properties of piperidine derivatives, including those based on this compound. These compounds demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl group can enhance lipophilicity, facilitating membrane penetration. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)piperidine: Lacks the benzyl and carboxylate groups, making it less lipophilic and potentially less active.

    Benzyl 4-piperidinecarboxylate: Lacks the dimethylamino group, which may reduce its ability to interact with certain molecular targets.

    4-Methylpiperidine-1-carboxylate: Lacks both the benzyl and dimethylamino groups, resulting in different chemical and biological properties.

Uniqueness

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and dimethylamino groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Biological Activity

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

Key Features:

  • Piperidine Core : A six-membered ring containing one nitrogen atom.
  • Dimethylamino Group : Enhances lipophilicity and potential central nervous system activity.
  • Carboxylate Functionality : Implicated in various biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antimicrobial Activity : Similar piperidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : Compounds with similar structures have been noted for their cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Effects : The dimethylamino group may contribute to interactions with neurotransmitter systems, potentially influencing mood and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the piperidine structure can significantly affect binding affinity and efficacy.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
N-Alkyl SubstituentsIncreased potency against CCR3 receptors
Aromatic SubstituentsEnhanced binding to target proteins
Carboxylate GroupEssential for antimicrobial activity

Case Studies

Several studies have investigated the biological activity of compounds related to this compound, highlighting its therapeutic potential.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications led to improved apoptosis induction compared to standard chemotherapeutics like bleomycin .

Study 2: Neuropharmacological Effects

Research into the effects of similar compounds on anxiety models demonstrated that benzyl-piperidines could modulate fatty acid amide hydrolase (FAAH), suggesting a pathway for treating anxiety and pain disorders .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(17(2)3)9-11-18(12-10-16)15(19)20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

YCMYNTRZNYKEKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N(C)C

Origin of Product

United States

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